5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 1555656-45-5 . It has a molecular weight of 226.12 and its IUPAC name is this compound . It is stored at room temperature and is in powder form .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves a two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination . This procedure provides direct access to 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BrN/c1-7-4-8-6-12-3-2-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3 . The Canonical SMILES string is CC1=CC2=C(CCNC2)C(=C1)Br .Chemical Reactions Analysis
The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines can be achieved through various multicomponent reactions . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are particularly highlighted .Physical and Chemical Properties Analysis
The compound has a molecular weight of 226.11 g/mol . It has a topological polar surface area of 12 Ų . The compound is a solid at room temperature .Scientific Research Applications
Chemical Synthesis and Compound Derivation
5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives are extensively used in chemical synthesis. For instance, the reaction of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline with activated alkynes produces stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides, enabling access to substituted dihydropyrrolo[2,1-a]isoquinolines (Voskressensky et al., 2010). Additionally, transformations of renieramycin M into renieramycins T and S demonstrate the utility of 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione derivatives in intramolecular photoredox reactions for synthesizing biologically active marine natural products (Yokoya et al., 2023).
Pharmaceutical Development
This compound derivatives play a significant role in pharmaceutical research. For example, a potent and selective σ2 receptor ligand was developed using 5-bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, demonstrating the importance of the tetrahydroisoquinoline ring system in binding affinity and selectivity (Xu et al., 2007).
Neurological Research
In the context of neurological research, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its analogues, including 5- or 6,7-substituted derivatives, have been synthesized and assessed for their neurotoxicity. Hydroxyl-substituted derivatives of 1MeTIQ displayed potential for Parkinson's disease treatment, highlighting the significance of tetrahydroisoquinoline derivatives in neuroprotective research (Okuda et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
Thiq analogs are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
THIQ analogs are known to influence various biochemical pathways, leading to their diverse biological activities . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Biochemical Analysis
Biochemical Properties
5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The interaction between this compound and these enzymes can lead to inhibition or modulation of their activity, thereby affecting neurotransmitter levels in the brain .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as receptors and enzymes. This binding can result in either inhibition or activation of these biomolecules. For instance, the compound can inhibit the activity of monoamine oxidase enzymes by binding to their active sites, preventing the breakdown of neurotransmitters. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in behavioral outcomes. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are subsequently excreted. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported across cell membranes by organic cation transporters, facilitating its entry into cells. Once inside, it can bind to intracellular proteins, influencing its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can affect gene expression and other nuclear processes .
Properties
IUPAC Name |
5-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-4-8-6-12-3-2-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLXOFQFQOLFTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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